5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
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Overview
Description
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect reactive sites during intermediate steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Similar in structure but with different functional groups, leading to different reactivity and applications.
(2S,5R)-5-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: Shares the piperidine ring and carboxylic acid group but differs in the presence of a hydroxyl group.
Uniqueness
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C13H24NO5P |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
5-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-9(11(15)16)6-10(8-14)20(4,5)18/h9-10H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
PUZZHPSUZXVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)P(=O)(C)C)C(=O)O |
Origin of Product |
United States |
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